Suc-Phe-Leu-Phe-SBzl
Overview
Description
Suc-Phe-Leu-Phe-SBzl, also known as Suc-FLF-thiobenzyl ester, is a very sensitive substrate for the determination of cathepsin G activity . It is also cleaved by chymotrypsin, chymotrypsin-like serine proteases from skin, and rat mast cell proteases . It is a protease inhibitor that blocks the activity of serine proteases and inhibits protein synthesis . It has been shown to be active against a number of proteases, such as trypsin, chymotrypsin, elastase, and cathepsin G .
Molecular Structure Analysis
The molecular weight of Suc-Phe-Leu-Phe-SBzl is 631.79 . Its sum formula is C₃₅H₄₁N₃O₆S .Chemical Reactions Analysis
Suc-Phe-Leu-Phe-SBzl is a substrate of ATP-dependent protease . It is cleaved by chymotrypsin, chymotrypsin-like serine proteases from skin, and rat mast cell proteases .Physical And Chemical Properties Analysis
The physical and chemical properties of Suc-Phe-Leu-Phe-SBzl include a molecular weight of 631.79 and a sum formula of C₃₅H₄₁N₃O₆S . It should be stored at a temperature below -15°C .Scientific Research Applications
- Application : Researchers use Suc-Phe-Leu-Phe-SBzl to study cathepsin G activity, screen inhibitors, and explore its role in various diseases .
- Application : Scientists investigate chymotrypsin inhibition mechanisms and explore potential therapeutic interventions .
- Application : Elastase inhibition studies aim to understand its role in diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
- Application : Researchers explore how this peptide affects translation processes and its potential impact on cellular functions .
- Application : Investigations focus on understanding mast cell protease activity and its relevance in allergic disorders .
Cathepsin G Activity Inhibition
Chymotrypsin Inhibition
Elastase Inhibition
Protein Synthesis Modulation
Mast Cell Protease Interaction
Peptide Conversion Strategies
Mechanism of Action
Target of Action
Suc-Phe-Leu-Phe-SBzl primarily targets ATP-dependent proteases . These proteases play a crucial role in protein quality control and regulation of normal cellular processes by degrading misfolded, damaged, or unneeded proteins.
Mode of Action
As a substrate of ATP-dependent proteases , Suc-Phe-Leu-Phe-SBzl interacts with these enzymes, facilitating their proteolytic activity. It is also a protease inhibitor that blocks the activity of serine proteases , thereby inhibiting protein synthesis.
Biochemical Pathways
The compound’s interaction with ATP-dependent proteases influences protein degradation pathways. By acting as a substrate, it aids in the removal of unneeded proteins, maintaining cellular homeostasis . Its inhibitory action on serine proteases affects protein synthesis pathways .
Result of Action
The molecular and cellular effects of Suc-Phe-Leu-Phe-SBzl’s action primarily involve the regulation of protein levels within the cell. By acting as a substrate for ATP-dependent proteases, it facilitates the degradation of unneeded proteins . Its inhibitory action on serine proteases leads to a decrease in protein synthesis .
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41)/t28-,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLDLIMIAPKLW-DTXPUJKBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Phe-Leu-Phe-SBzl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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